molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 401566-79-8

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Cat. No. B052795
CAS RN: 401566-79-8
M. Wt: 242.32 g/mol
InChI Key: FBCUUXMVVOANMV-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .


Synthesis Analysis

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials . The process involves nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is simple and convenient, making it suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine consists of a piperazine ring attached to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group . The InChI code for this compound is 1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 .


Chemical Reactions Analysis

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are synthesized through a series of reactions, including condensation, nucleophilic substitution, and cyclization .


Physical And Chemical Properties Analysis

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a solid compound with a melting point of 107-108°C and a boiling point of 429°C . It has a density of 1.19 and a flash point of 213°C . It is slightly soluble in DMSO and methanol .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .

properties

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUUXMVVOANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621769
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

CAS RN

401566-79-8
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A1: Two main synthetic routes are described in the research:

    Q2: What are the claimed advantages of the synthetic methods for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

    A2: The research highlights several advantages associated with the described synthetic approaches:

    • High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.
    • Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.
    • Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.
    • Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.

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